molecular formula C7H10N2O B1472904 5-(2-Aminoethyl)pyridin-3-ol CAS No. 1803585-03-6

5-(2-Aminoethyl)pyridin-3-ol

Cat. No. B1472904
M. Wt: 138.17 g/mol
InChI Key: KNBOSXBKAWGPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)pyridin-3-ol is a derivative of pyridine and a bio-active molecule. It has a molecular weight of 138.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-(2-Aminoethyl)pyridin-3-ol is 1S/C7H10N2O/c8-2-1-6-3-7(10)5-9-4-6/h3-5,10H,1-2,8H2 . The compound has a natural isotopic abundance mass of 138.16709999999998 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2-Aminoethyl)pyridin-3-ol are not available, pyridinols, which are similar compounds, have been studied. Pyridin-2-ol, for example, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

5-(2-Aminoethyl)pyridin-3-ol is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Enzymatic Oxyfunctionalization

A study by Stankevičiūtė et al. (2016) presented the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1, demonstrating the preparation of hydroxylated pyridines, which are crucial intermediates in the chemical industry. This enzymatic method offers an eco-friendly alternative to traditional chemical synthesis, providing a pathway for the creation of pyridin-5-ols and pyridin-N-oxides with high regioselectivity (Stankevičiūtė et al., 2016).

Formation in Honey and Model Systems

Hidalgo et al. (2020) investigated the conversion of 5-hydroxymethylfurfural (HMF) into 6-(hydroxymethyl)pyridin-3-ol, highlighting a pathway for the formation of pyridin-3-ols in foods. This research provides insight into the chemical transformations that occur in food products during thermal processing, offering implications for food science and safety (Hidalgo et al., 2020).

Applications in OLEDs

Chang et al. (2013) synthesized a new class of heteroleptic Ir(III) metal complexes using pyridyl pyrimidine cyclometalates for application in high-performance organic light-emitting diodes (OLEDs). This study illustrates the potential of pyridine derivatives in the development of advanced materials for optoelectronic devices (Chang et al., 2013).

Photophysical Properties and Bioprobe Potential

Wu et al. (2006) explored the synthesis and unique photophysical properties of 7-azaserotonin, a pyridine derivative with potential as a serotonin receptor agonist or antagonist. The study highlighted its dual emission in alcohols and neutral aqueous solution, suggesting its applicability as a versatile bioprobe (Wu et al., 2006).

Antimicrobial Evaluation

Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel pyridone derivatives, showcasing the utility of pyridine scaffolds in the development of new antimicrobial agents (Elgemeie et al., 2017).

Corrosion Protection

Abdullatef (2017) reported on the electrochemical synthesis and corrosion protection properties of poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol), indicating the relevance of pyridine derivatives in materials science, particularly for the protection of metals from corrosion (Abdullatef, 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(2-aminoethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-2-1-6-3-7(10)5-9-4-6/h3-5,10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBOSXBKAWGPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)pyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(2-Aminoethyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-(2-Aminoethyl)pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(2-Aminoethyl)pyridin-3-ol
Reactant of Route 4
Reactant of Route 4
5-(2-Aminoethyl)pyridin-3-ol
Reactant of Route 5
Reactant of Route 5
5-(2-Aminoethyl)pyridin-3-ol
Reactant of Route 6
Reactant of Route 6
5-(2-Aminoethyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.